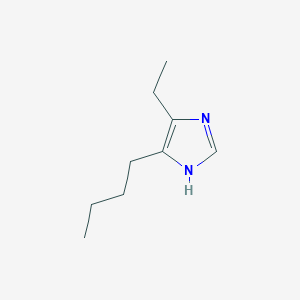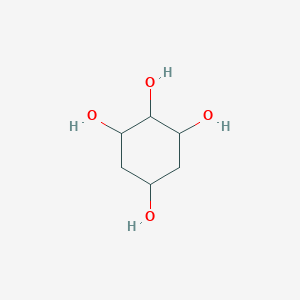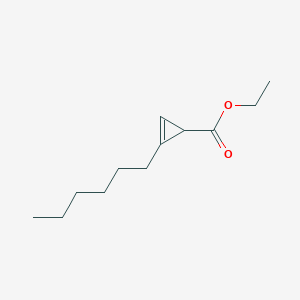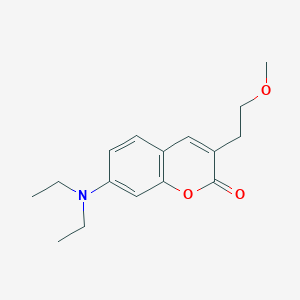![molecular formula C7H14N4O3 B14263840 Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]- CAS No. 185211-13-6](/img/structure/B14263840.png)
Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. It is a neonicotinoid insecticide, which means it is part of a class of neuro-active insecticides modeled after nicotine . This compound is particularly effective due to its low mammalian toxicity and high insecticidal activity against a broad range of pests .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- involves several steps. One common method includes the reaction of N-methylguanidine with nitroalkanes under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a standard for the determination of neonicotinoid insecticide residues in various samples.
Biology: Studied for its effects on insect nervous systems and its potential use in pest control.
Medicine: Investigated for its low toxicity to mammals and potential therapeutic applications.
Wirkmechanismus
The compound exerts its effects by disrupting the nervous system of insects. It inhibits nicotinic acetylcholine receptors, which are crucial for nerve signal transmission. This inhibition leads to the paralysis and eventual death of the insect . The molecular targets involved are primarily the nicotinic acetylcholine receptors located in the insect’s nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiamethoxam
- Azoxystrobin
- Boscalid
- Chlorfenapyr
- Difenoconazole
- Fludioxonil
- Indoxacarb
- Picoxystrobin
- Pyraclostrobin
- Tebuconazole
Uniqueness
What sets Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- apart from other similar compounds is its unique structure that combines a guanidine moiety with a nitro group and a tetrahydrofuranyl methyl group. This structure contributes to its high efficacy and low toxicity profile, making it a preferred choice in various applications .
Eigenschaften
CAS-Nummer |
185211-13-6 |
|---|---|
Molekularformel |
C7H14N4O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-methyl-1-nitro-3-(oxolan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-5-6-3-2-4-14-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
JYRJNCSOPIJOJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(NCC1CCCO1)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)

![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)

![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)


![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)

